(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol

Bioreductive activation Electrochemical reduction Hypoxia-selective cytotoxins

(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol (CAS 64182-20-3) is a substituted pyrazole derivative bearing three distinct functional groups: an N1-methyl group, a C3-nitro group, and a C4-hydroxymethyl group. With a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol, this compound serves as a versatile small-molecule scaffold.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 64182-20-3
Cat. No. B1287580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol
CAS64182-20-3
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)[N+](=O)[O-])CO
InChIInChI=1S/C5H7N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2,9H,3H2,1H3
InChIKeyNHCXNPSBOVMFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol (CAS 64182-20-3): A Difunctional Pyrazole Scaffold for Medicinal Chemistry and Agrochemical Procurement


(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol (CAS 64182-20-3) is a substituted pyrazole derivative bearing three distinct functional groups: an N1-methyl group, a C3-nitro group, and a C4-hydroxymethyl group. With a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol, this compound serves as a versatile small-molecule scaffold . The combination of an electron-withdrawing nitro group and a hydroxylic hydrogen-bond donor/acceptor creates a unique physicochemical profile—characterized by a low LogP of approximately 0.17 and a polar surface area of 81 Ų —that distinguishes it from simpler nitroheterocycles. It is commercially available from multiple suppliers at research-grade purity (typically ≥95%) and is primarily utilized as a synthetic intermediate for constructing more complex heterocyclic systems in pharmaceutical and agrochemical discovery programs .

Why Generic Substitution of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol (CAS 64182-20-3) with Simpler Pyrazole Analogs Fails


The (1-methyl-3-nitro-1H-pyrazol-4-yl)methanol scaffold cannot be straightforwardly replaced by its closest structural analogs because the specific arrangement of functional groups—N1-methyl, C3-nitro, and C4-hydroxymethyl—confers a unique combination of electronic, physicochemical, and synthetic properties that are not simultaneously present in any single comparator. The 3-nitro regioisomer possesses a measurably different reduction potential relative to the 5-nitro isomer, directly impacting bioreductive activation profiles . The hydroxymethyl group provides a hydrogen-bond donor capacity and a synthetic handle for further functionalization that is absent in the simpler 1-methyl-3-nitro-1H-pyrazole . Conversely, the des-nitro analog (1-methyl-1H-pyrazol-4-yl)methanol lacks the electron-withdrawing nitro group, which alters LogP by over 1.5 log units and eliminates the redox-active moiety essential for certain biological mechanisms . The following evidence items quantify these differentiation dimensions.

Quantitative Differentiation Evidence for (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol versus Closest Analogs


Reduction Potential: 3-Nitro vs. 5-Nitro Regioisomer Determines Bioreductive Activation Susceptibility

The position of the nitro substituent on the pyrazole ring directly controls the reduction potential, a critical parameter for hypoxia-selective bioreductive activation. Natural bond orbital (NBO) analysis and experimental measurement demonstrated that 1-methyl-5-nitropyrazole is much more susceptible to electrochemical reduction than 1-methyl-3-nitropyrazole, as reflected in their respective electron affinities . The 3-nitro isomer—the configuration present in the target compound—exhibits a more negative reduction potential, meaning it requires a stronger reducing environment for nitro group activation. This differential has direct implications for designing hypoxia-selective prodrugs: the 3-nitro scaffold provides a wider therapeutic window in normoxic versus hypoxic tissue compared to the 5-nitro analog, which may undergo premature reduction .

Bioreductive activation Electrochemical reduction Hypoxia-selective cytotoxins

LogP Shift Driven by Nitro Group: Target Compound vs. Des-Nitro Analog (1-Methyl-1H-pyrazol-4-yl)methanol

The introduction of the C3-nitro group substantially alters the lipophilicity of the pyrazole-4-methanol scaffold. The target compound (1-methyl-3-nitro-1H-pyrazol-4-yl)methanol has a measured LogP of 0.17 , whereas the des-nitro analog (1-methyl-1H-pyrazol-4-yl)methanol) exhibits a significantly lower LogP of approximately −0.78 to −1.02 depending on the measurement method . This corresponds to a ΔLogP of approximately +0.95 to +1.19 log units, representing an ~9- to 15-fold increase in octanol/water partition coefficient. This LogP shift places the target compound closer to the optimal lipophilicity range (LogP 0–3) for passive membrane permeability while retaining aqueous solubility, making it a more favorable starting point for lead optimization than the excessively hydrophilic des-nitro analog .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Capacity: Hydroxymethyl vs. Carboxylic Acid at C4

The C4-hydroxymethyl group in the target compound provides one hydrogen-bond donor and one hydrogen-bond acceptor, contributing to a total profile of 1 HBD and 5 HBA (including nitro oxygens and pyrazole nitrogens) with a topological polar surface area (TPSA) of 81 Ų . In contrast, the oxidized analog 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 39205-68-0) has a molecular weight of 171.11 g/mol (vs. 157.13 for the target) and presents a carboxylic acid moiety that can act as both a stronger HBD (pKa ~4–5) and an additional HBA, but with a different geometric presentation and ionization state at physiological pH . The hydroxymethyl group in the target compound is charge-neutral at all physiologically relevant pH values, whereas the carboxylic acid is predominantly ionized at pH 7.4, radically altering solubility, permeability, and protein-binding characteristics. The target compound's neutral alcohol functionality also enables hydrogen-bonding interactions without introducing a formal charge, which is often preferred in CNS drug design where zwitterionic character can limit brain penetration .

Hydrogen bonding Molecular recognition Solubility

Crystallographic Planarity and Intermolecular Packing: 3-Nitro vs. 4-Nitro Regioisomer

Single-crystal X-ray diffraction studies of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole reveal that the position of the nitro group dictates molecular planarity and crystal packing motifs . The 3-nitro derivative—the core substructure of the target compound—exhibits full coplanarity of all non-hydrogen atoms with crystallographic m-symmetry (the molecule lies on a mirror plane). In contrast, the 4-nitro isomer shows a measurable twist: the nitro group plane is rotated 4.5° relative to the pyrazole ring plane, breaking the mirror symmetry . These structural differences propagate into crystal packing: although both compounds form layered structures via C–H···O and C–H···N hydrogen-bond networks, the interlayer cohesion and the specific H···O/N intermolecular distances differ by up to 0.3 Å between the two isomers . For the target compound, which bears an additional C4-hydroxymethyl group not present in these crystal structure comparators, the planarity of the 3-nitropyrazole core is expected to be maintained, providing additional hydrogen-bonding opportunities via the –CH₂OH moiety that may further influence solid-state stability, solubility, and formulation behavior .

Crystal engineering Solid-state properties Polymorphism

Patent Landscape Confirming 3-Nitropyrazole Privileged Scaffold Status in Antimicrobial and Herbicidal Chemistry

The 1,4-disubstituted-3-nitropyrazole scaffold—of which the target compound is a direct example—is claimed across multiple patent families as the core structure for antimicrobial, parasiticidal, and herbicidal agents . US Patent 4,066,776 explicitly describes antibacterial compositions containing 1,4-disubstituted-3-nitropyrazoles and demonstrates their systemic in vivo efficacy, particularly in the urinary tract . US Patent 4,145,554 extends this to parasiticidal and herbicidal applications, confirming that the 3-nitro-4-substituted pyrazole architecture is a privileged chemotype for agrochemical discovery . Within this patent landscape, the C4-hydroxymethyl group of the target compound serves as a key synthetic entry point, allowing conversion to carboxamides, carbonitriles, acrylamides, and other bioactive derivatives documented in these patents. The specific compound 3-(1-methyl-3-nitro-4-pyrazolyl)-acrylamide (Compound I) is explicitly named as a representative bioactive derivative, directly derived from the target alcohol via oxidation and subsequent olefination .

Antimicrobial Herbicidal Agrochemical intermediate

Optimal Application Scenarios for (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol Based on Verified Differentiation Evidence


Hypoxia-Selective Prodrug Design Leveraging Controlled 3-Nitro Reduction Potential

In designing tumor-hypoxia-activated prodrugs, the target compound's 3-nitro group offers a therapeutically advantageous, less readily reduced nitro moiety compared to the 5-nitro regioisomer, as established by electrochemical reduction potential measurements . This property enables a wider normoxia/hypoxia differential, potentially reducing systemic toxicity from premature nitro reduction in oxygenated tissues. The C4-hydroxymethyl group simultaneously provides a conjugation handle for attaching a cytotoxic payload or targeting ligand, making this scaffold suitable for antibody-drug conjugate (ADC) or gene-directed enzyme prodrug therapy (GDEPT) applications where controlled bioreductive activation is critical .

Agrochemical Discovery: Gateway Intermediate for Antimicrobial and Herbicidal 1,4-Disubstituted-3-Nitropyrazoles

The target compound serves as the strategic starting material for generating the 1,4-disubstituted-3-nitropyrazole derivatives claimed in US Patents 4,066,776 and 4,145,554 as broad-spectrum antibacterial, parasiticidal, and herbicidal agents . Oxidation to 1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde (CAS 64182-15-6) followed by Knoevenagel condensation or Wittig olefination yields acrylamide and acrylonitrile derivatives such as 3-(1-methyl-3-nitro-4-pyrazolyl)-acrylamide, which are explicitly named in the patent literature as bioactive compounds . Procurement of the hydroxymethyl building block therefore provides access to an entire patent-validated bioactive series with demonstrated systemic in vivo antimicrobial efficacy.

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant, Neutral Nitroheterocyclic Fragment

With a molecular weight of 157.13 g/mol, LogP of 0.17, 1 HBD, 5 HBA, and TPSA of 81 Ų, the target compound satisfies all Congreve Rule-of-Three criteria for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with the exception of HBA count (5 vs. the ideal ≤ 3), making it a suitable fragment for library design . Compared to the carboxylic acid analog (1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid, MW 171.11, ionized at pH 7.4), the target compound's neutral hydroxymethyl group avoids the pharmacokinetic liabilities associated with carboxylate moieties (e.g., poor membrane permeability, active transport efflux), while retaining the synthetic versatility to be elaborated into amides, esters, ethers, or carbamates through standard coupling chemistry .

Solid-Form and Crystallization Studies Exploiting 3-Nitropyrazole Planarity

The coplanar geometry of the 3-nitropyrazole core, as established by single-crystal X-ray diffraction studies comparing 3-nitro vs. 4-nitro isomers, provides a predictable, highly ordered crystal packing architecture . The additional C4-hydroxymethyl group introduces an extra hydrogen-bond donor and acceptor site that can engage in directional intermolecular interactions. This combination of rigid planar core and flexible H-bonding periphery makes the target compound an interesting candidate for cocrystal screening and solid-form optimization studies, particularly in programs where consistent crystallinity and dissolution behavior are critical quality attributes for downstream formulation .

Quote Request

Request a Quote for (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.